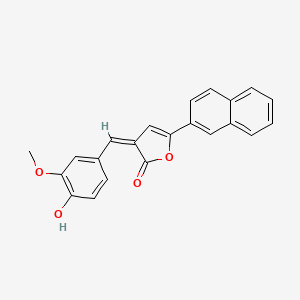

![molecular formula C20H27N5O B5537123 2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, akin to the target compound, often involves multi-step chemical reactions that start from basic pyrimidine or pyridine moieties. For instance, the synthesis of pyridinyl-4-pyrimidinamine derivatives involves reactions with cyanamide and N,N-dialkylcyanamides, showcasing the versatility and complexity of such synthetic pathways (Mazik & Zieliński, 1996). Another approach includes the utilization of acetyl and alkylamino groups to introduce variability into the pyrimidine core, as demonstrated in the synthesis of heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the subject compound, is critical for understanding their reactivity and interaction with biological targets. For example, the crystal structure of related compounds reveals a distorted trigonal–bipyramidal geometry, indicating the potential for complex molecular interactions (Wang et al., 2014). Such structural insights are essential for the development of materials or drugs with specific properties.

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives is profoundly influenced by their molecular structure. The synthesis and deprotonation of 2-(pyridyl)phenols and anilines, for instance, showcase the compound's ability to undergo transformations that significantly alter its chemical behavior (Rebstock et al., 2003). These reactions are pivotal for the creation of compounds with tailored functionalities for various applications.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and optical properties, are crucial for their application in material science and pharmaceuticals. For example, the synthesis and characterization of highly transparent polyimides derived from pyrimidine and pyridine moieties reveal outstanding mechanical and optical properties, indicating their potential for advanced material applications (Wang et al., 2015).

科学的研究の応用

Antibacterial and Antifungal Activities

A study explored the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds having a sulfamido moiety. These compounds demonstrated moderate to good antibacterial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents (Nunna et al., 2014).

Anticancer and Anti-inflammatory Agents

Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed a series of compounds with cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as 5-lipoxygenase inhibition capabilities, suggesting their potential in cancer and inflammation treatment (Rahmouni et al., 2016).

Herbicidal Activity

Another study synthesized and evaluated N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides for selective herbicidal activity against Brassica campestris L., demonstrating moderate to good efficacy, which could lead to the development of new herbicides (Liu & Shi, 2014).

Material Science Applications

In material science, the synthesis of color lightness and highly organosoluble fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units was investigated. These polymers exhibited excellent solubility, good thermal stability, and potential applications in advanced material technologies (Liaw et al., 2006).

Synthesis and Characterization of Novel Compounds

Further research includes the formation of pyrimidin-2-ylcyanamide and 2-aminopyrimidine in reactions involving aniline derivatives, highlighting the versatility of pyrimidinyl compounds in synthesizing a variety of heterocyclic structures with potential biological activities (Koroleva et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

2,2-dimethyl-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O/c1-14-13-17(24-19(21-14)25-11-5-6-12-25)22-15-7-9-16(10-8-15)23-18(26)20(2,3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,23,26)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKPHGCWZYGKLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pivalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)

![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)

![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)

![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)

![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)

![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)